molecular formula C11H12N2S2 B14552939 2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- CAS No. 61796-22-3

2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl-

Cat. No.: B14552939
CAS No.: 61796-22-3
M. Wt: 236.4 g/mol
InChI Key: BMCDPTKRLYKRAJ-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- is a heterocyclic compound with a unique structure that includes both imidazolidine and dithione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Imidazolidinedithione, 5,5-dimethyl-3-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes or other metalloproteins .

Comparison with Similar Compounds

Uniqueness: Its ability to form stable complexes with metal ions sets it apart from other similar compounds .

Properties

CAS No.

61796-22-3

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

5,5-dimethyl-3-phenylimidazolidine-2,4-dithione

InChI

InChI=1S/C11H12N2S2/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15)

InChI Key

BMCDPTKRLYKRAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)N(C(=S)N1)C2=CC=CC=C2)C

Origin of Product

United States

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